(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide
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Overview
Description
®-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino alcohols and sulfonyl chlorides can be reacted in the presence of a base to form the desired heterocyclic ring system. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis requires careful control of reaction parameters, including temperature, pressure, and the use of catalysts to enhance yield and purity. The scalability of the process is crucial for producing sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
®-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic agents.
Industry: Its reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The compound’s ability to form stable complexes with these targets is key to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with sulfur and nitrogen atoms, such as:
- Thiazoles
- Oxazoles
- Isoxazoles
Uniqueness
What sets ®-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide apart is its specific ring structure and the presence of both sulfur and nitrogen atoms in a single heterocycle. This unique combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H9NO4S |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
(3aR)-3a,4,6,7-tetrahydro-3H-oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide |
InChI |
InChI=1S/C5H9NO4S/c7-11(8)6-1-2-9-3-5(6)4-10-11/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
DCQPACPXVFLSFF-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC[C@H]2N1S(=O)(=O)OC2 |
Canonical SMILES |
C1COCC2N1S(=O)(=O)OC2 |
Origin of Product |
United States |
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